molecular formula C20H16N2O2S2 B2458472 4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide CAS No. 681237-93-4

4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide

Cat. No. B2458472
CAS RN: 681237-93-4
M. Wt: 380.48
InChI Key: SDWNWKVJTVGXFC-UHFFFAOYSA-N
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Description

“4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide” is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They have been used in the treatment of various diseases such as cancer, bacterial infections, convulsions, diabetes, and fungal infections .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Anticancer Properties

Benzothiazole derivatives have garnered attention for their potential in cancer treatment. This compound’s unique structure may contribute to its cytotoxic effects on cancer cells. Researchers are investigating its mechanisms of action and exploring its potential as a novel chemotherapeutic agent .

Antimicrobial Activity

Compounds containing benzothiazole moieties often exhibit antimicrobial properties. While specific studies on this compound are limited, its structural features suggest it could be explored further as an antimicrobial agent .

Neuroprotective Potential

The benzothiazole core has been associated with neuroprotective effects. Although not directly studied for this compound, its similarity to other benzothiazole derivatives (such as Riluzole) warrants investigation into its neuroprotective properties .

Anti-Inflammatory and Analgesic Effects

Flurbiprofen, a derivative of this compound, is a non-steroidal anti-inflammatory drug (NSAID). It possesses anti-inflammatory, analgesic, and antipyretic activities. Researchers might explore whether this compound shares similar effects .

Synthetic Intermediates

2-Aminobenzothiazoles, like this compound, serve as valuable synthetic intermediates. Their reactivity allows for the synthesis of various fused heterocyclic compounds, making them essential in drug development .

Structure-Based Drug Design

Understanding the structure-activity relationship of this compound can aid in designing novel drugs. By modifying its benzothiazole scaffold, researchers can create derivatives with specific pharmacological properties .

Mechanism of Action

Target of Action

The primary target of 4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound has shown potent inhibitory activity against this enzyme, making it a promising candidate for anti-tubercular therapy .

Mode of Action

The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the function of DprE1, thereby disrupting the synthesis of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. The disruption of this pathway leads to the inability of the bacteria to maintain their cell wall, which is crucial for their survival and proliferation . The downstream effects of this disruption are the death of the bacteria and the potential resolution of the tuberculosis infection.

Result of Action

The result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This makes the compound a potential candidate for the treatment of tuberculosis.

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling benzothiazole derivatives. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c1-22(16-7-3-2-4-8-16)26(23,24)17-13-11-15(12-14-17)20-21-18-9-5-6-10-19(18)25-20/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWNWKVJTVGXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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